molecular formula C22H24FNO2 B2701346 (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396889-77-2

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2701346
CAS RN: 1396889-77-2
M. Wt: 353.437
InChI Key: HRZNNIMZNDRRAT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry. This compound is also known as FPPP and is a derivative of piperidine. The aim of

Scientific Research Applications

Antimycobacterial Activity

An innovative approach led to the synthesis of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The process involved a stereoselective synthesis using azomethine ylides generated from isatin and alpha-amino acids. Among these compounds, one in particular showcased outstanding potency, surpassing standard treatments like isoniazid and ciprofloxacin, indicating a promising direction for new antimycobacterial therapies (Kumar et al., 2008).

Pharmacological Studies

Research into orexin receptors, which play critical roles in feeding, arousal, stress, and drug abuse, highlighted the potential of certain antagonists in modulating compulsive food consumption, revealing a novel pharmacological target for treating binge eating disorders. This study underscores the importance of understanding the neurochemical pathways involved in compulsive behaviors, opening avenues for therapeutic intervention (Piccoli et al., 2012).

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies have been employed to examine the effectiveness of piperidine derivatives as corrosion inhibitors for iron. These studies provide insights into the adsorption behaviors and inhibition efficiencies, contributing to the development of more effective corrosion prevention strategies in industrial applications (Kaya et al., 2016).

Antitumor Activity

The synthesis of asymmetric bis(arylidene)piperidin-4-one derivatives has unveiled compounds with promising antitumor activities. These findings highlight the potential of structurally novel compounds in cancer therapy, with the ability to induce cytotoxic effects in various cancer cell lines, paving the way for new cancer treatment options (Yao et al., 2018).

properties

IUPAC Name

(E)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZNNIMZNDRRAT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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